4-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
Description
Its structure features a 2-chloro-7-methylquinolin-3-yl group at position 5 of the pyrazoline ring and a furan-2-yl substituent at position 2. The 4-oxobutanoic acid tail enhances solubility and bioavailability, making it a candidate for further drug development .
Properties
IUPAC Name |
4-[3-(2-chloro-7-methylquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4/c1-12-4-5-13-10-14(21(22)23-15(13)9-12)17-11-16(18-3-2-8-29-18)24-25(17)19(26)6-7-20(27)28/h2-5,8-10,17H,6-7,11H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXOUPCRZLYZDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)CCC(=O)O)C4=CC=CO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions The process begins with the preparation of the quinoline and furan intermediates, followed by their coupling through a pyrazole formation reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole moieties.
Reduction: Reduction reactions can be performed on the quinoline ring, especially at the chloro substituent.
Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dechlorinated quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple heterocyclic rings suggests that it could interact with biological macromolecules in a specific manner.
Medicine
Medicinally, this compound or its derivatives might be investigated for their potential therapeutic effects. The quinoline moiety is known for its antimalarial properties, while the pyrazole ring is a common pharmacophore in anti-inflammatory drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure might lend itself to applications in advanced material science.
Mechanism of Action
The mechanism of action of 4-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound uniquely combines a 2-chloro-7-methylquinoline core with a furan-2-yl group, distinguishing it from analogs with 2-oxo-4-arylquinoline scaffolds (e.g., 12, 13, 15) or fused dioxolo systems ().
- The furan-2-yl substituent in the target compound may confer distinct electronic and steric properties compared to halogenated or methoxylated aryl groups in analogs.
Key Observations :
- Lower yields in 25 and 26 (27%, 22%) suggest challenges in coupling sterically hindered or electron-deficient aryl groups during synthesis .
- All analogs exhibit >95% purity via HPLC, indicating robust purification protocols (e.g., flash chromatography, precipitation from ethyl acetate) .
- The target compound likely follows similar synthetic logic (e.g., EDCI/HOBT-mediated coupling), but its furan-2-yl group may require optimized conditions for reactivity.
Implications of Structural Variations
- Aryl vs.
- 4-Oxobutanoic Acid Tail: Common across all compounds, this moiety likely improves aqueous solubility and pharmacokinetics .
Biological Activity
The compound 4-(5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (also referred to as ChemDiv compound ID 5959-0186) is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
This compound has the molecular formula and a molar mass of approximately 405.83 g/mol. Its structure includes a quinoline moiety, a furan ring, and a pyrazole group, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H18ClN3O4 |
| Molar Mass | 405.83 g/mol |
| Density | 1.38 g/cm³ (predicted) |
| Boiling Point | 508.1 °C (predicted) |
| pKa | 0.32 (predicted) |
Antimicrobial Properties
Research indicates that compounds similar to this structure exhibit significant antimicrobial activity. For instance, derivatives of quinoline and pyrazole have shown effectiveness against various bacterial strains. In particular, the compound's ability to inhibit Gram-positive bacteria has been noted in several studies, with minimum inhibitory concentrations (MICs) reported in the range of 50–100 µM against pathogens like Staphylococcus aureus and Escherichia coli .
Anti-cancer Potential
The compound's structural features suggest potential anti-cancer activity. Studies have indicated that related compounds can inhibit key signaling pathways involved in tumor progression. For example, compounds derived from similar frameworks have been shown to act as inhibitors of receptor tyrosine kinases (RTKs), which are critical in cancer cell proliferation .
The proposed mechanism of action involves the interaction of the compound with specific enzymes or receptors within cancer cells. The inhibition of these targets can lead to reduced cell proliferation and increased apoptosis in malignant cells .
Study 1: Synthesis and Activity Evaluation
A recent study synthesized various derivatives of the target compound through multicomponent reactions (MCRs). The synthesized compounds were evaluated for their biological activity against cancer cell lines, demonstrating that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents .
Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties of the compound were assessed using agar diffusion methods. The results indicated that the compound displayed significant zones of inhibition against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
